A Methodological Guide to the Physicochemical Characterization of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine
A Methodological Guide to the Physicochemical Characterization of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-N-(4-methoxyphenyl)pyridine-2,3-diamine is a novel substituted diaminopyridine. Publicly available experimental data on its physicochemical properties is scarce, a common challenge in early-stage drug discovery for new chemical entities. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic characterization of this and similar molecules. It outlines predictive in silico methods and details authoritative, field-proven experimental protocols for determining critical physicochemical parameters such as melting point, solubility, pKa, and lipophilicity. The causality behind experimental choices is explained to ensure a robust, self-validating analytical workflow.
Compound Identity and Predicted Properties
Before embarking on experimental analysis, it is crucial to establish the compound's identity and leverage computational tools to predict its fundamental properties. These predictions offer a valuable baseline for experimental design and interpretation.
Chemical Structure:
Table 1: Core Identifiers and In Silico Physicochemical Predictions
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O | Calculated |
| Molecular Weight | 215.25 g/mol | Calculated |
| CAS Number | Not available | - |
| Predicted XLogP3 | 1.7 - 2.5 | Varies by algorithm |
| Predicted Aqueous Solubility | Low to Moderate | Varies by algorithm |
| Predicted pKa (Strongest Basic) | 5.5 - 6.5 (Pyridinic N) | Varies by algorithm |
| Predicted Polar Surface Area | ~75 Ų | Varies by algorithm |
Note: Predicted values are generated by computational models and require experimental verification. They serve as estimates to guide analytical method development.
The substituted diaminopyridine scaffold is of significant interest in medicinal chemistry. Compounds with this core have been investigated for various therapeutic applications, including as antibacterial agents.[1][2][3] The introduction of the 4-methoxyphenyl group is expected to modulate lipophilicity and potentially influence target binding and pharmacokinetic properties.
Experimental Determination of Physicochemical Properties
A rigorous, multi-faceted experimental approach is required to accurately define the compound's behavior. The following sections detail the rationale and step-by-step protocols for measuring key parameters.
Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)
Expertise & Causality: The melting point is a fundamental indicator of a compound's purity and identity. A sharp, well-defined melting peak, as measured by DSC, suggests high purity.[4][5] DSC is superior to traditional capillary methods as it also provides quantitative data on the enthalpy of fusion (ΔHfus), offering insights into the crystal lattice energy.[6][7] We choose a controlled heating rate (e.g., 2-10 °C/min) to ensure thermal equilibrium and accurate detection of the phase transition.[6][7]
Experimental Protocol: DSC Analysis
-
Calibration: Calibrate the DSC instrument using certified standards like indium (m.p. 156.6 °C).[6]
-
Sample Preparation: Accurately weigh 1-3 mg of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[7]
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).[6]
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.[5][8] The area under the peak corresponds to the heat of fusion.
Workflow Visualization: DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Aqueous Solubility via Shake-Flask Method
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[9][10] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11][12] By agitating an excess of the solid compound in a buffered solution until equilibrium is reached, we ensure the solution is truly saturated, providing a definitive solubility value at a specific pH and temperature.[13] Using buffers relevant to physiological conditions (e.g., pH 7.4 phosphate-buffered saline) is essential for drug development applications.
Experimental Protocol: Shake-Flask Solubility
-
Solution Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.[14]
-
Sample Preparation: Add an excess amount of solid 2-N-(4-methoxyphenyl)pyridine-2,3-diamine to several vials (in triplicate) containing a known volume of the pH 7.4 buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.[9][12]
-
Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to obtain a clear, saturated supernatant.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.
Workflow Visualization: Shake-Flask Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Dissociation Constant (pKa) via Potentiometric Titration
Expertise & Causality: The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[15] For 2-N-(4-methoxyphenyl)pyridine-2,3-diamine, we expect multiple basic pKa values associated with the pyridine ring nitrogen and the two exocyclic amino groups. Potentiometric titration is a highly precise and direct method for pKa determination.[16][17] It involves monitoring pH changes as a titrant is added, with the pKa corresponding to the pH at the half-equivalence point on the titration curve.[18][19]
Experimental Protocol: Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[18]
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[16] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[18]
-
Titration: Purge the solution with nitrogen to remove dissolved CO₂.[18] Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The inflection points on the curve correspond to the equivalence points. The pKa values are determined from the pH at the midpoints of the buffer regions (half-equivalence points).[17][18]
Lipophilicity (LogP) via RP-HPLC
Expertise & Causality: Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It influences membrane permeability and protein binding.[20] While the shake-flask method is the traditional approach, it can be resource-intensive.[21] A reversed-phase HPLC (RP-HPLC) method offers a rapid, reliable, and high-throughput alternative.[22][23] The method is based on the correlation between a compound's retention time on a hydrophobic C18 column and its known LogP value. A calibration curve is built using standards with well-established LogP values, allowing the LogP of the unknown compound to be determined from its retention time.[11][22]
Experimental Protocol: RP-HPLC for LogP Determination
-
System Setup: Use an RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration Standards: Prepare solutions of at least five reference compounds with known LogP values that span the expected range of the test compound.
-
Calibration Run: Inject each standard and record its retention time (tR). Also, determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).
-
Data Analysis (Calibration): For each standard, calculate the capacity factor k' = (tR - t0) / t0. Plot log k' versus the known LogP values. A linear regression of this plot provides the calibration curve.
-
Sample Analysis: Inject the 2-N-(4-methoxyphenyl)pyridine-2,3-diamine solution, determine its retention time, calculate its log k', and use the calibration curve to determine its LogP value.
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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